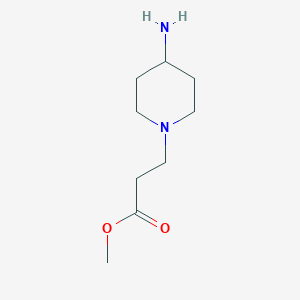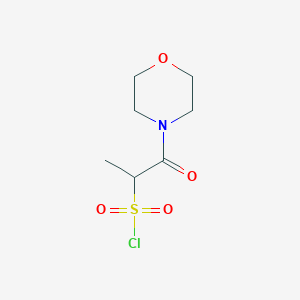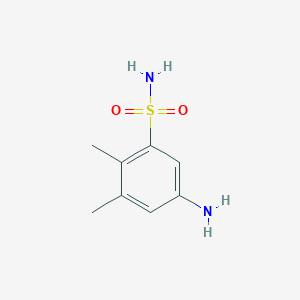
Methyl 3-(4-aminopiperidin-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-aminopiperidin-1-yl)propanoate is an organic compound with the molecular formula C9H20Cl2N2O2 and a molecular weight of 259.17 g/mol . It is commonly used as a building block in organic synthesis and research . This compound is typically available in its dihydrochloride form, which enhances its stability and solubility .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(4-aminopiperidin-1-yl)propanoate can be synthesized through a multi-step process involving the reaction of piperidine derivatives with methyl acrylate . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes . These methods ensure consistent quality and scalability, making the compound readily available for research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-aminopiperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound .
Applications De Recherche Scientifique
Methyl 3-(4-aminopiperidin-1-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-(4-aminopiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions . This makes it a valuable tool in drug discovery and development .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-(3-aminopiperidin-1-yl)propanoate: This compound has a similar structure but differs in the position of the amino group.
Methyl 3-(piperidin-1-yl)propanoate: Lacks the amino group, making it less reactive in certain chemical reactions.
Uniqueness
Methyl 3-(4-aminopiperidin-1-yl)propanoate is unique due to its specific functional groups, which allow for a wide range of chemical modifications and applications . Its stability and solubility in the dihydrochloride form further enhance its utility in research and industrial applications .
Propriétés
Formule moléculaire |
C9H18N2O2 |
|---|---|
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
methyl 3-(4-aminopiperidin-1-yl)propanoate |
InChI |
InChI=1S/C9H18N2O2/c1-13-9(12)4-7-11-5-2-8(10)3-6-11/h8H,2-7,10H2,1H3 |
Clé InChI |
UFBTXLYSKBFDJJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCN1CCC(CC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Benzyl 5-tert-butyl 5-azaspiro[2.4]heptane-5,6-dicarboxylate](/img/structure/B13237393.png)





![2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13237417.png)


![Ethyl 2-{6-methyl-4-oxo-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-2-yl}acetate](/img/structure/B13237448.png)
![3-(3-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B13237471.png)
![2-(4-Methoxyphenyl)-4H,6H,7H,8H,9H-pyrimido[1,2-a]piperazin-4-one](/img/structure/B13237474.png)
![4-[2-(Propan-2-ylsulfanyl)ethyl]piperidine](/img/structure/B13237478.png)
